N-(4-acetylphenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide
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Overview
Description
N-(4-acetylphenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an acetylphenyl group, a methylpiperidinyl group, and a sulfonylbenzamide group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide typically involves multiple steps, starting with the preparation of the individual functional groups followed by their assembly into the final compound. One common synthetic route involves the following steps:
Preparation of 4-acetylphenylamine: This can be achieved by acetylation of aniline using acetic anhydride.
Preparation of 4-methylpiperidine: This involves the alkylation of piperidine with methyl iodide.
Sulfonylation: The 4-methylpiperidine is then reacted with a sulfonyl chloride to introduce the sulfonyl group.
Coupling Reaction: Finally, the 4-acetylphenylamine is coupled with the sulfonylated 4-methylpiperidine under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, and may involve the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form a carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The piperidinyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of 4-carboxyphenyl-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide.
Reduction: Formation of N-(4-acetylphenyl)-4-((4-methylpiperidin-1-yl)thio)benzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-acetylphenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its ability to modulate specific biological pathways.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide involves its interaction with specific molecular targets. The acetylphenyl group may interact with enzymes or receptors, modulating their activity. The sulfonyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The piperidinyl group may enhance the compound’s ability to cross biological membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetylphenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)aniline
- N-(4-acetylphenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)phenylamine
Uniqueness
N-(4-acetylphenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical reactivity and potential interactions with a wide range of biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(4-acetylphenyl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S/c1-15-11-13-23(14-12-15)28(26,27)20-9-5-18(6-10-20)21(25)22-19-7-3-17(4-8-19)16(2)24/h3-10,15H,11-14H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQMBKYDDJFQMAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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